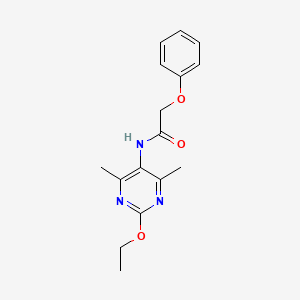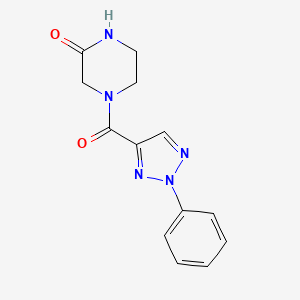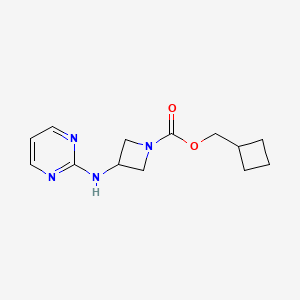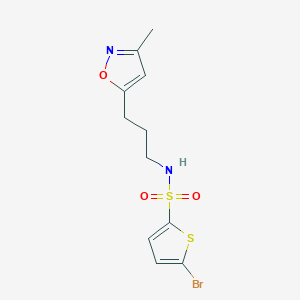
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate is a chemical compound that belongs to the family of pyridine carboxylates. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate is not well understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in various biological processes.
Biochemical and Physiological Effects:
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic properties. It has also been shown to have antitumor activity and has been shown to induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and yields a high purity product. It has also been extensively studied for its potential applications in scientific research. However, it also has some limitations. It is a synthetic compound and may not accurately reflect the biological activity of naturally occurring compounds. In addition, the mechanism of action of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate is not well understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for the study of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate. One potential direction is the synthesis of structurally related compounds to study their biological activity. Another potential direction is the study of the mechanism of action of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate to better understand its potential applications in scientific research. Finally, the study of the pharmacokinetics and pharmacodynamics of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate may provide insights into its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate involves the reaction of 2-chloro propionyl chloride with 2-pyridine carboxylic acid in the presence of a base. The resulting compound is then esterified with methanol to obtain the final product. The synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate has been extensively studied for its potential applications in scientific research. It is primarily used as a building block in the synthesis of various biologically active compounds. It has been used in the synthesis of potent antitumor agents, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of compounds that have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(11)9(13)7-4-3-5-8(12-7)10(14)15-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOFMPBGCTXYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC(=CC=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)
![3-(3-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2889062.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)
![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)
![2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B2889067.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)
![N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2889070.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2889076.png)
